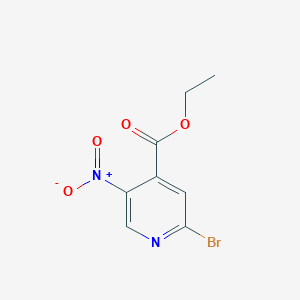

Ethyl 2-bromo-5-nitroisonicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

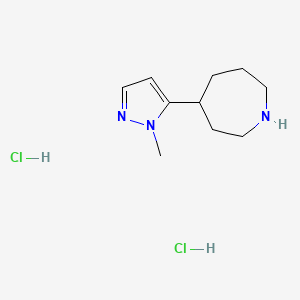

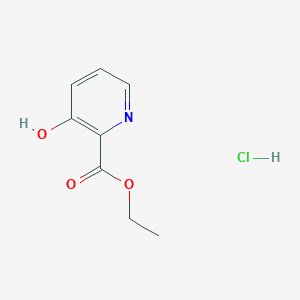

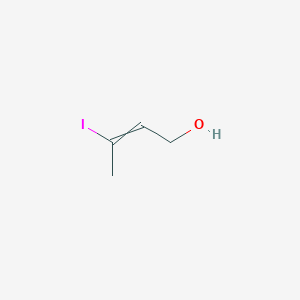

2-ブロモ-5-ニトロイソニコチン酸エチルは、分子式C8H7BrN2O4の有機化合物です。これは、イソニコチン酸の誘導体であり、臭素とニトロ官能基の両方を含んでいます。

2. 製法

合成経路と反応条件: 2-ブロモ-5-ニトロイソニコチン酸エチルの合成には、通常、イソニコチン酸誘導体の臭素化とニトロ化が含まれます。一般的な方法の1つは、硫酸などの触媒の存在下で、エタノールによる2-ブロモ-5-ニトロイソニコチン酸のエステル化です。反応は還流条件下で行われ、完全な変換が確保されます。

工業生産方法: 2-ブロモ-5-ニトロイソニコチン酸エチルの特定の工業生産方法は、広く文書化されていませんが、一般的なアプローチには、大規模なエステル化反応が含まれます。このプロセスは収率と純度のために最適化されており、多くの場合、反応条件を安定させ、効率を向上させるために連続フロー反応器を採用しています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-5-nitroisonicotinate typically involves the bromination and nitration of isonicotinic acid derivatives. One common method includes the esterification of 2-bromo-5-nitroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

化学反応の分析

反応の種類: 2-ブロモ-5-ニトロイソニコチン酸エチルは、次のようないくつかの種類の化学反応を起こします。

置換反応: 臭素原子は、アミンやチオールなどの求核剤によって置換される可能性があります。

還元反応: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元できます。

酸化反応: この化合物は、酸化されてさまざまな酸化された誘導体になります。

一般的な試薬と条件:

置換: 極性非プロトン性溶媒中のアジ化ナトリウムまたはチオシアン酸カリウムなどの求核剤。

還元: 酸性条件下で、炭素上のパラジウムまたは鉄粉を用いた水素ガス。

酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロム。

主要な生成物:

置換: 2-アジド-5-ニトロイソニコチン酸エチルまたは2-チオシアナート-5-ニトロイソニコチン酸エチルの生成。

還元: 2-アミノ-5-ニトロイソニコチン酸エチルの生成。

酸化: さまざまな酸化されたイソニコチン酸誘導体の生成。

科学的研究の応用

2-ブロモ-5-ニトロイソニコチン酸エチルは、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 生体高分子と相互作用する能力のために、生化学プローブとしての可能性について調査されています。

医学: 抗菌作用と抗がん作用の可能性について研究されています。

産業: 新規材料の開発および医薬品の合成における前駆体として使用されます。

作用機序

2-ブロモ-5-ニトロイソニコチン酸エチルの作用機序には、細胞成分との相互作用が含まれます。ニトロ基は、生体還元されて、核酸やタンパク質と相互作用する可能性のある反応性中間体を生成し、抗菌作用または抗がん作用を引き起こします。臭素原子は、ハロゲン結合にも参加して、化合物の生体標的への結合親和性に影響を与える可能性があります。

類似化合物:

2-ブロモ-5-ニトロイソニコチン酸メチル: 構造は似ていますが、エチルエステル基ではなくメチルエステル基を持っています。

2-ブロモ-5-ニトロピリジン: エステル基がなく、そのため、特定のエステル化反応では反応性が低くなっています。

2-ブロモ-5-ニトロ安息香酸: エステル基ではなくカルボン酸基を含んでおり、溶解度と反応性に影響を与えます。

独自性: 2-ブロモ-5-ニトロイソニコチン酸エチルは、臭素とニトロ基の組み合わせにより、独特の反応性パターンを示します。エチルエステル基は、有機溶媒に対する溶解性を高め、メチルまたはカルボン酸の対応物と比較して合成用途においてより汎用性があります。

類似化合物との比較

Methyl 2-bromo-5-nitroisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.

2-Bromo-5-nitropyridine: Lacks the ester group, making it less reactive in certain esterification reactions.

2-Bromo-5-nitrobenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

Uniqueness: this compound is unique due to its combination of bromine and nitro groups, which provide distinct reactivity patterns. The ethyl ester group also enhances its solubility in organic solvents, making it more versatile in synthetic applications compared to its methyl or carboxylic acid counterparts.

特性

分子式 |

C8H7BrN2O4 |

|---|---|

分子量 |

275.06 g/mol |

IUPAC名 |

ethyl 2-bromo-5-nitropyridine-4-carboxylate |

InChI |

InChI=1S/C8H7BrN2O4/c1-2-15-8(12)5-3-7(9)10-4-6(5)11(13)14/h3-4H,2H2,1H3 |

InChIキー |

DDMDMXKMCHRVCX-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=NC=C1[N+](=O)[O-])Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B11716742.png)

![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716761.png)